2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride
Description
Core Molecular Architecture
The compound comprises three distinct structural units:
- Azepane ring : A saturated seven-membered nitrogen-containing heterocycle, contributing conformational flexibility and hydrogen-bonding potential through its secondary amine group.
- 1,2,4-Oxadiazole ring : A five-membered aromatic heterocycle with two nitrogen and one oxygen atom, known for metabolic stability and electronic diversity.
- 4-Fluorophenyl substituent : Attached to the 5-position of the oxadiazole ring, influencing electronic distribution and solubility.
The hydrochloride salt introduces a protonated nitrogen in the azepane ring, enhancing ionic interactions and aqueous solubility.
| Structural Feature | Functional Role | Chemical Impact |
|---|---|---|
| Azepane (C₇H₁₂N) | Conformational flexibility, H-bond donor | Modulates binding affinity to targets |
| 1,2,4-Oxadiazole (C₂N₂O) | Metabolic stability, electronic diversity | Resists enzymatic oxidation, enhances bioavailability |
| 4-Fluorophenyl (C₆H₄F) | Electron-withdrawing, steric bulk | Blocks metabolic pathways, alters reactivity |
IUPAC Nomenclature and Synonyms
The IUPAC name is 3-(azepan-2-yl)-5-(4-fluorophenyl)-1,2,4-oxadiazole hydrochloride , derived from the parent oxadiazole structure. Key synonyms include:
- 2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride
- 5-(4-Fluorophenyl)-3-(azepan-2-yl)-1,2,4-oxadiazole hydrochloride
The molecular formula is C₁₄H₁₇ClFN₃O , with a molecular weight of 297.76 g/mol (PubChem CID: 75453941).
Historical Context in Heterocyclic Chemistry
Evolution of 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole core was first synthesized in 1884 by Tiemann and Krüger, though its pharmaceutical relevance emerged later. Early applications included Oxolamine , a cough suppressant introduced in the 1960s. Modern derivatives, such as ND-421 , demonstrate enhanced antimicrobial activity against resistant pathogens due to fluorinated substitutions.
Azepane in Drug Discovery
Azepanes gained prominence in the 20th century as versatile scaffolds for CNS, anticancer, and anti-inflammatory agents. Over 20 FDA-approved drugs feature azepane motifs, including Oxolamine and Doxepin . The seven-membered ring allows for spatial arrangement of substituents, enabling precise interactions with biological targets.
Significance of Fluorine Substitution in Aromatic Systems
Electronic and Metabolic Effects
Fluorine’s -I inductive and +M resonance effects create a unique electronic profile:
- Electron-withdrawing inductive effect : Deactivates the aromatic ring, reducing susceptibility to oxidative metabolism.
- Resonance donation : Partially offsets electron withdrawal, stabilizing the oxadiazole ring.
This dual action enhances metabolic stability, as seen in fluorinated drugs like Ciprofloxacin , where fluorine extends half-life by blocking cytochrome P450-mediated oxidation.
Steric and Pharmacophoric Implications
The 4-fluorophenyl group:
- Blocks metabolic hotspots : Prevents hydroxylation at the para position, a common site for oxidative degradation.
- Optimizes lipophilicity : Balances solubility and membrane permeability, critical for CNS penetration.
| Halogen | Para-Substitution Effect | Relative Reactivity |
|---|---|---|
| Fluorine | Strongly activating (para) | Highest among halogens |
| Chlorine | Weakly deactivating | Moderate |
| Bromine | Similar to chlorine | Lower than fluorine |
| Iodine | Weakly activating | Lower than fluorine |
Data adapted from electrophilic substitution studies.
Properties
IUPAC Name |
3-(azepan-2-yl)-5-(4-fluorophenyl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O.ClH/c15-11-7-5-10(6-8-11)14-17-13(18-19-14)12-4-2-1-3-9-16-12;/h5-8,12,16H,1-4,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRWQIYAIBDZTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=NOC(=N2)C3=CC=C(C=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1,2,4-Oxadiazole Core
- The 1,2,4-oxadiazole ring is commonly synthesized by cyclodehydration of amidoximes with carboxylic acid derivatives or their activated forms (e.g., acid chlorides or esters). For example, amidoximes derived from 4-fluorobenzonitrile react with carboxylic acid derivatives to form the oxadiazole ring.
- Literature patents and research indicate that such cyclizations can be performed under dehydrating conditions using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate ring closure efficiently.
Incorporation of the 4-Fluorophenyl Group
- The 4-fluorophenyl substituent is introduced either by starting with 4-fluorobenzonitrile or 4-fluorobenzoic acid derivatives as precursors, ensuring the fluorine atom is positioned para to the oxadiazole ring.
- This substitution pattern is critical for the biological activity and physicochemical properties of the final compound.
Formation of Hydrochloride Salt
- The free base of 2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal solution).
- This step improves the compound's crystallinity, stability, and water solubility, which are important for pharmaceutical applications.
Experimental Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amidoxime formation | 4-Fluorobenzonitrile + hydroxylamine hydrochloride | Ethanol/water | Reflux | 80-90 | Formation of amidoxime intermediate |
| Cyclization to oxadiazole | Amidoxime + acid chloride + POCl3 or PPA | POCl3 or PPA | 80-120°C | 70-85 | Dehydration and ring closure |
| Azepane coupling | Oxadiazole intermediate + azepane + NaH | DMF | 50-80°C | 65-75 | Nucleophilic substitution |
| Hydrochloride salt formation | Free base + HCl | Ethanol | Room temp | >95 | Precipitation of hydrochloride salt |
Research Findings and Optimization
- The use of sodium hydride (NaH) in DMF as a base and solvent system for the azepane coupling step has been found to enhance nucleophilic substitution efficiency, leading to higher yields and purer products.
- The cyclization step benefits from controlled temperature and stoichiometry of dehydrating agents to minimize side reactions and maximize oxadiazole ring formation.
- Conversion to hydrochloride salt is typically quantitative, with the salt form exhibiting improved handling and formulation properties.
Chemical Reactions Analysis
2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using suitable reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity
Research has indicated that compounds containing oxadiazole rings exhibit significant antitumor properties. The incorporation of a fluorophenyl group enhances the lipophilicity and biological activity of the compound, making it a candidate for further development in cancer therapeutics. Studies have shown that derivatives of oxadiazoles can inhibit tumor growth in various cancer cell lines.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that oxadiazole derivatives, including those similar to 2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride, exhibited IC50 values in the micromolar range against several cancer types, suggesting a promising avenue for drug development.
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. The presence of the oxadiazole moiety is known to contribute to enhanced antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 32 | Bactericidal |
| Oxadiazole derivative A | 64 | Bacteriostatic |
| Standard Antibiotic (e.g., Penicillin) | 16 | Bactericidal |
Material Science Applications
1. Polymer Chemistry
The unique structure of this compound allows it to be used as a building block in the synthesis of advanced polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
Case Study : Research published in Polymer Science highlighted the use of oxadiazole-containing polymers in electronic applications due to their excellent charge transport properties. The study found that polymers synthesized with this compound demonstrated improved conductivity compared to traditional polymer systems.
Mechanism of Action
The mechanism of action of 2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . This inhibition affects the production of reactive oxygen species and the accumulation of lipofuscin and lipids, leading to its nematicidal activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Core Scaffolds and Substituents
The compound’s structural analogs differ in three key aspects:
Cyclic amine substituents (azepane vs. smaller or larger rings).
Substituents on the 1,2,4-oxadiazole ring (halogenated aryl groups, alkyl chains, or heteroaromatic systems).
Counterion or salt form (e.g., hydrochloride, trifluoroacetate).
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
a) Cyclic Amine Ring Size
- Piperidine (6-membered) : Common in CNS drugs due to optimal rigidity and blood-brain barrier penetration.
- Azetidine (4-membered) : Smaller ring size may restrict conformational freedom but enhance metabolic stability.
b) Substituent Effects
- 4-Fluorophenyl vs. Halogenated Analogs : Fluorine’s electronegativity enhances hydrogen bonding and bioavailability compared to bromine (4-bromophenyl) or chlorine (3-chlorophenyl).
- Alkyl vs. Aryl Groups : Isopropyl () increases hydrophobicity, while furyl () introduces polarity, affecting solubility.
c) Salt and Counterion Influence
Biological Activity
2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
- IUPAC Name : 3-(azepan-2-yl)-5-(4-fluorophenyl)-1,2,4-oxadiazole hydrochloride
- Molecular Formula : C14H16FN3O·ClH
- Molecular Weight : 297.76 g/mol
- CAS Number : 1461706-14-8
Research indicates that compounds containing the oxadiazole moiety exhibit various biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The presence of the fluorophenyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and interaction with biological targets.
Antiepileptic Effects
A study investigating similar oxadiazole derivatives has shown promising results in managing epilepsy. For instance, GM-90432, an analog of oxadiazole compounds, demonstrated significant neuroprotective effects in a pentylenetetrazole (PTZ)-induced seizure model in zebrafish. This study highlighted the upregulation of neurosteroids and neurotransmitters that contribute to its antiepileptic properties .
Neuroprotective Properties
The neuroprotective effects of oxadiazole derivatives are attributed to their ability to scavenge reactive oxygen species (ROS) and modulate neurotransmitter levels. These properties suggest that this compound may also possess similar neuroprotective capabilities.
Research Findings
Case Studies
- Zebrafish Model : In a zebrafish model for epilepsy, compounds similar to this compound effectively reduced seizure frequency and duration. This suggests potential therapeutic applications for epilepsy management.
- In Vitro Studies : Preliminary in vitro studies have indicated that this compound can inhibit neuronal apoptosis induced by oxidative stress, further supporting its potential as a neuroprotective agent.
Q & A
Basic Research Questions
Q. What are the key structural features of 2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride, and how are they characterized experimentally?
- Methodology : Use X-ray crystallography (e.g., SHELX programs for refinement ) to resolve the azepane ring conformation and oxadiazole-phenyl spatial arrangement. Complement with /-NMR to confirm proton environments and -NMR for fluorophenyl group analysis. Mass spectrometry (HRMS) validates molecular weight and chloride counterion presence .
Q. How is the hydrochloride salt form of this compound confirmed analytically?
- Methodology : Perform elemental analysis (C, H, N, Cl) to validate stoichiometry. Use ion chromatography or potentiometric titration to quantify chloride content. FT-IR spectroscopy can identify N–H stretching in the azepane ring and hydrogen bonding with chloride .
Q. What synthetic routes are commonly employed to prepare 1,2,4-oxadiazole-containing compounds like this derivative?
- Methodology : Utilize cyclocondensation of amidoximes with activated carboxylic acids (e.g., EDCI/HOBt coupling in DMF) to form the oxadiazole ring . For fluorophenyl incorporation, optimize Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution under Pd catalysis .
Advanced Research Questions
Q. How can computational methods predict the biological target interactions of this compound?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of receptors like sphingosine 1-phosphate (S1P) receptors, which share structural motifs with related oxadiazole agonists . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements .
Q. What strategies resolve discrepancies between in vitro receptor binding assays and in vivo efficacy studies?
- Methodology :
- Pharmacokinetic Profiling : Assess metabolic stability (hepatic microsomes) and blood-brain barrier penetration (PAMPA assay) to explain reduced in vivo activity .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may influence efficacy .
- Dose-Response Refinement : Adjust dosing regimens in rodent models to account for species-specific clearance rates .
Q. How can synthetic yield and purity be optimized for this compound?
- Methodology :
- Reaction Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to maximize oxadiazole cyclization efficiency .
- Chiral Resolution : If azepane stereochemistry is critical, employ chiral HPLC with amylose-based columns or asymmetric hydrogenation catalysts .
- Impurity Profiling : Use high-resolution LC-MS to identify byproducts (e.g., uncyclized intermediates) and adjust reaction times/temperatures .
Q. What crystallographic challenges arise during structural analysis, and how are they addressed?
- Methodology :
- Twinned Crystals : Apply SHELXL’s TWIN/BASF commands for refinement .
- Disorder Modeling : For flexible azepane rings, use PART/SUMP restraints and multi-conformational refinement .
- Hydrogen Bonding Networks : Analyze Hirshfeld surfaces to map chloride interactions with the azepane NH group .
Contradiction Analysis & Troubleshooting
Q. How should researchers interpret conflicting data between computational binding predictions and experimental IC values?
- Methodology :
- Force Field Calibration : Re-parameterize docking software (e.g., AMBER) using quantum mechanical (QM) calculations for oxadiazole torsional angles .
- Allosteric Site Exploration : Perform molecular dynamics (MD) simulations to identify secondary binding pockets not captured in static crystal structures .
- Orthogonal Assays : Validate binding with fluorescence polarization (FP) or thermal shift assays (TSA) .
Q. What experimental controls are critical when assessing off-target effects in kinase or GPCR assays?
- Methodology :
- Selectivity Panels : Screen against structurally related receptors (e.g., S1P vs. S1P) to identify subtype specificity .
- Negative Controls : Use inactive enantiomers or oxadiazole-scaffold analogs lacking the fluorophenyl group .
- Pathway Analysis : Combine RNA-seq with phosphoproteomics to map downstream signaling cascades and exclude indirect effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
